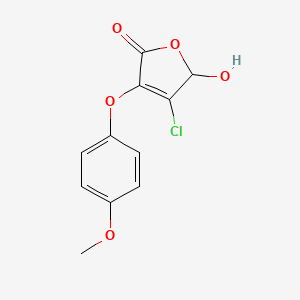

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone

Description

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone is a halogenated 2(5H)-furanone derivative characterized by a chlorine atom at position 4, a hydroxyl group at position 5, and a 4-methoxyphenoxy substituent at position 2. The α,β-unsaturated lactone core of 2(5H)-furanones confers reactivity and bioactivity, making this class of compounds significant in medicinal chemistry and materials science. The unique substitution pattern of this compound likely influences its electronic properties, solubility, and interactions with biological targets, distinguishing it from other furanone derivatives .

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxy-4-(4-methoxyphenoxy)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO5/c1-15-6-2-4-7(5-3-6)16-9-8(12)10(13)17-11(9)14/h2-5,10,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJVVFCVKQHUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C(OC2=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376915 | |

| Record name | 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42190-28-3 | |

| Record name | 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone, a compound with the molecular formula C11H9ClO5 and a molecular weight of 256.64 g/mol, has garnered attention in various fields of biological research due to its potential biological activities. This article explores the compound's biological activity, including its genotoxicity, antioxidant properties, and interactions with biological molecules.

Genotoxicity Assessment

Research has identified this compound as part of a class of compounds known as chlorohydroxyfuranones (CHFs), which are recognized as mutagenic disinfection by-products in chlorinated drinking water. Studies have utilized in vitro assays to assess the genotoxic effects of CHFs:

- Micronucleus Assay : Conducted on L5178Y mouse lymphoma cells demonstrated mutagenic potential.

- Unscheduled DNA Synthesis Assay : Performed on primary hepatocytes from Fisher F344 rats indicated significant genotoxic effects (Le Curieux et al., 1999) .

These findings highlight the need for further investigation into the mechanisms underlying the genotoxicity of CHFs.

Antioxidant Properties

The antioxidant capabilities of furanones, including derivatives similar to this compound, have been explored extensively. A study synthesized various 4,5-diaryl-3-hydroxy-2(5H)-furanones and assessed their antioxidant activities:

- DPPH Radical Scavenging : The most potent compound exhibited an IC(50) value of 10.3 µM.

- Superoxide Anion Quenching : Demonstrated an IC(50) value of 0.187 mM.

- Lipid Peroxidation Inhibition : Showed an IC(50) value of 0.129 mM.

The structure-activity relationship analysis indicated that lipophilicity and molecular parameters related to electron distribution significantly influenced antioxidant activity (PubMed, 2002) .

Interaction with Biological Molecules

The interaction between CHFs and biological macromolecules is crucial for understanding their biological activity. Research has focused on how these compounds interact with nucleosides such as adenosine, guanosine, and cytidine:

- Adduct Formation : Specific adducts formed between CHFs and nucleosides have been identified, contributing to the understanding of their genotoxic mechanisms (Munter et al., 1996) .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Genotoxicity | Mutagenic effects observed in vitro; significant DNA damage reported. |

| Antioxidant Activity | Potent DPPH scavenging (IC(50) = 10.3 µM); effective against lipid peroxidation (IC(50) = 0.129 mM). |

| Biomolecular Interactions | Formation of adducts with nucleosides indicates potential for DNA damage. |

Case Studies

A notable case study involved assessing the effects of chlorinated phenolic compounds on human red blood cells. Eryptotic changes were observed when erythrocytes were treated with various phenolic compounds, indicating potential cytotoxic effects related to apoptosis pathways (Science.gov, 2023) . This underscores the relevance of studying compounds like this compound in environmental health contexts.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has indicated that compounds similar to 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone exhibit antioxidant activity. This property is crucial for developing drugs aimed at mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against various pathogens could be explored further in clinical settings .

Drug Delivery Systems

The compound's unique structure allows for potential applications in drug delivery systems, particularly in targeted therapies where precision is critical. Its compatibility with various drug formulations can enhance bioavailability and therapeutic effects .

Agricultural Science

Pesticide Development

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests can lead to the development of novel agrochemicals that are more effective and environmentally friendly .

Plant Growth Regulators

There is ongoing research into the use of compounds like this compound as plant growth regulators. These substances can promote growth or enhance resistance to environmental stresses, which is vital for sustainable agriculture practices .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in synthesizing polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Study 1: Antioxidant Activity

A study conducted by researchers at a prominent university evaluated the antioxidant properties of furanone derivatives. The findings revealed that compounds similar to this compound significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications .

Case Study 2: Pesticide Efficacy

In a controlled agricultural study, a formulation containing this compound was tested against common agricultural pests. Results showed a marked reduction in pest populations compared to control groups, indicating its effectiveness as a potential pesticide .

Comparison with Similar Compounds

Halogenated 2(5H)-Furanones

Halogenation at positions 3 and 4 is a common feature in bioactive furanones. Key examples include:

- Mucochloric Acid (3,4-Dichloro-5-hydroxy-2(5H)-furanone): A well-studied compound used as a synthon for derivatives with antimicrobial and antifungal activities. Its dichloro substitution enhances electrophilicity, facilitating nucleophilic substitutions .

- 3,4-Dibromo-5-hydroxy-2(5H)-furanone: Brominated analogs exhibit biofilm-modulating effects. For instance, 3,4-dibromo-5-hydroxy-2(5H)-furanone increased Staphylococcus aureus biofilm thickness, while 4-bromo-5-(4-methoxyphenyl)-3-(methylamino)-2(5H)-furanone inhibited Staphylococcus epidermidis biofilms .

Structural Impact : The target compound’s 4-chloro substituent may offer intermediate reactivity compared to dichloro or dibromo analogs, balancing stability and bioactivity.

Sulfonyl and Sulfanyl Derivatives

Sulfonyl/sulfanyl groups at position 4 enhance antifungal and antibacterial properties:

- F105 (3-Chloro-5-(terpene moiety)-4-sulfonyl-2(5H)-furanone): Exhibits potent activity against Candida albicans by synergizing with fluconazole, reducing drug resistance .

- F70 (3-Chloro-5-hydroxy-4-sulfonyl-2(5H)-furanone): Lacks the terpene moiety but retains antifungal activity, suggesting sulfonyl groups contribute to target binding .

Terpene-Modified Furanones

Terpene moieties at position 5 improve lipid solubility and membrane penetration:

- 3a (5(S)-3,4-Dichloro-5-(menthyloxy)-2(5H)-furanone): Demonstrated enhanced antifungal activity due to the menthol-derived substituent .

- F145 (5-[Aromatic]-3-chloro-4-sulfonyl-2(5H)-furanone): Fluorescent derivatives like F145 enable tracking of cellular uptake, highlighting the role of aromatic groups in biodistribution .

Structural Insight: The target compound’s 4-methoxyphenoxy group may mimic aromatic interactions seen in F145 but lacks the terpene-enhanced pharmacokinetics of 3a.

Hydroxy-Substituted Analogs

Hydroxyl groups at position 5 are critical for hydrogen bonding and solubility:

- 5-Hydroxymethyl-2(5H)-furanone: Identified in marine algae, this compound’s hydroxyl group facilitates interactions with bacterial signaling pathways .

Comparison: The hydroxyl group in the target compound aligns with these analogs but is paired with a 4-chloro and 4-methoxyphenoxy group, which may redirect bioactivity toward different targets.

Data Tables

Table 1. Structural and Functional Comparison of Selected 2(5H)-Furanones

Key Research Findings and Contradictions

- Biofilm Modulation: Brominated furanones show species-specific effects; 3,4-dibromo-5-hydroxy-2(5H)-furanone increased S. aureus biofilms but inhibited E. coli vs. .

- Antifungal Activity : Sulfonyl groups (e.g., F105) enhance efficacy against drug-resistant fungi, while hydroxyl groups (e.g., F70) maintain baseline activity .

- Synthetic Flexibility : Mucochloric acid serves as a versatile precursor, but its dichloro structure complicates selective modifications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone, and how do reaction conditions influence stereochemical outcomes?

- The synthesis of substituted 2(5H)-furanones often involves Lewis acid-catalyzed reactions or Michael addition-elimination pathways. For example, halogenated furanones can be synthesized via stereoselective halogenation under BF₃·Et₂O catalysis, where steric and electronic effects of substituents dictate regioselectivity . Methoxy or phenoxy groups at position 3 are typically introduced via nucleophilic substitution or palladium-catalyzed coupling, requiring anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Stability studies should employ HPLC or NMR to monitor degradation products. For instance, 5-hydroxy-2(5H)-furanones are prone to polymerization at room temperature, necessitating storage at low temperatures (-20°C) in inert solvents like ethyl acetate . Accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) can predict shelf-life, with pH-dependent hydrolysis rates quantified via kinetic modeling .

Q. What pharmacological activities are associated with 2(5H)-furanone derivatives, and how do substitution patterns modulate these effects?

- The α,β-unsaturated lactone core enables interactions with biological targets via Michael addition. Substitutions at positions 3 and 4 (e.g., chloro, methoxyphenoxy) enhance anti-inflammatory and antimicrobial activities by increasing electrophilicity or improving membrane permeability . For example, 3-chloro derivatives show inhibitory effects on phospholipase A2 (IC₅₀ ~10 µM), while 4-methoxy groups improve metabolic stability .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and compute frontier orbitals. The electron-withdrawing chloro group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity, while the 4-methoxyphenoxy group increases steric bulk (molecular volume ~250 ų), affecting binding pocket compatibility . LogP values (~2.5) predict moderate lipophilicity, aligning with passive diffusion across biological membranes .

Q. What catalytic systems are effective for sustainable synthesis of this compound, and how do they address yield and selectivity challenges?

- Heterogeneous catalysts like HZSM-5 or MCM-41 in pyrolysis processes improve furanone yields (up to 5.45% increase) by promoting decarboxylation and dehydration of biomass-derived precursors . For asymmetric synthesis, chiral auxiliaries (e.g., l-menthol) in Michael additions achieve enantiomeric excess (ee) >90%, as confirmed by X-ray crystallography of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.